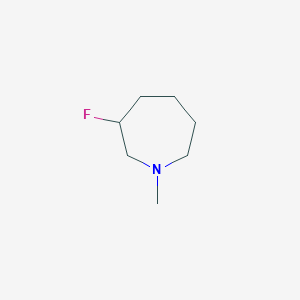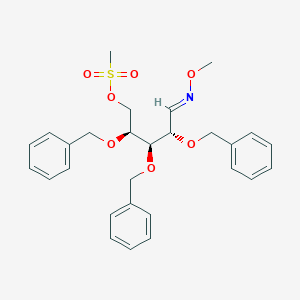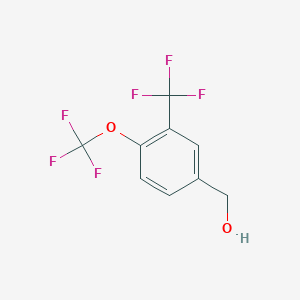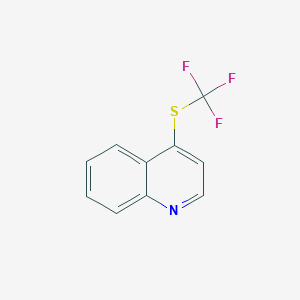
4-((Trifluoromethyl)thio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Trifluoromethyl)thio)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)quinoline typically involves the introduction of the trifluoromethylthio group into the quinoline ring. One common method is the reaction of quinoline derivatives with trifluoromethylthiolating agents under specific conditions. For example, the reaction of 4-chloroquinoline with trifluoromethylthiolating reagents such as trifluoromethylthiolating reagents (e.g., CF3SCl) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-((Trifluoromethyl)sulfinyl)quinoline or 4-((Trifluoromethyl)sulfonyl)quinoline .
Scientific Research Applications
4-((Trifluoromethyl)thio)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylquinoline: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)aniline: Contains the trifluoromethylthio group but has an aniline structure instead of quinoline.
4-(Trifluoromethylthio)benzene: A simpler aromatic compound with the trifluoromethylthio group.
Uniqueness
4-((Trifluoromethyl)thio)quinoline is unique due to the presence of both the quinoline ring and the trifluoromethylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, which can be advantageous in drug development .
Properties
Molecular Formula |
C10H6F3NS |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
CMQXDHZZEHNRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
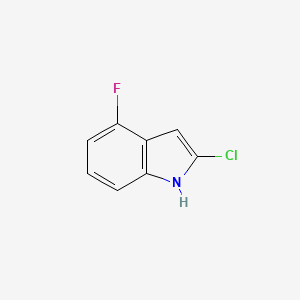
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
